Intramolecular Charge Transfer (ICT) in Dimethylamino Fluorochalcones
Executive Summary Dimethylamino fluorochalcones represent a privileged class of solvatochromic fluorophores characterized by a Donor- -Acceptor (D- -A) architecture. These molecules exhibit pronounced Intramolecular Char...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Dimethylamino fluorochalcones represent a privileged class of solvatochromic fluorophores characterized by a Donor-
-Acceptor (D--A) architecture. These molecules exhibit pronounced Intramolecular Charge Transfer (ICT) upon photoexcitation, a phenomenon where electron density shifts from the dimethylamino donor to the carbonyl/fluorine-substituted acceptor moiety. This guide provides a comprehensive technical analysis of their synthesis, photophysical characterization, and application as environmental sensors (polarity, viscosity) and bio-imaging agents.
Molecular Architecture & Mechanistic Principles
The D-
-A System
The core structure of a dimethylamino fluorochalcone consists of two aromatic rings linked by an
-unsaturated carbonyl bridge.
Donor (D): The
-dimethylamino group () acts as a strong electron donor.
-Bridge: The enone linker provides the conjugation path for electron delocalization.
Acceptor (A): The carbonyl group, reinforced by the electron-withdrawing fluorine atom (typically on the acetophenone ring), acts as the acceptor.
The ICT Mechanism
Upon excitation (
), the molecule undergoes a transition from a Locally Excited (LE) state to a highly polar ICT state.
Franck-Condon State: Immediate excitation leads to a planar, excited species (LE).
Relaxation: In polar solvents, the solvent shell reorganizes to stabilize the large dipole moment created by charge separation, lowering the energy of the ICT state relative to the LE state.
TICT vs. PICT: Depending on steric hindrance and solvent viscosity, the relaxation may involve a rotation around the single bond connecting the donor to the aromatic ring, leading to a Twisted Intramolecular Charge Transfer (TICT) state. This state is often non-emissive (dark) in low-viscosity solvents due to rapid non-radiative decay.
Visualization: Jablonski Diagram of ICT Dynamics
Figure 1: Energy landscape showing the competition between radiative decay (Fluorescence) and non-radiative twisting (TICT).[1]
Synthesis: The Claisen-Schmidt Condensation[2][3]
The most robust route to dimethylamino fluorochalcones is the base-catalyzed Claisen-Schmidt condensation between 4-dimethylaminobenzaldehyde and a fluorinated acetophenone.
Sodium Hydroxide (NaOH) (40% aq. solution or pellets)
Ethanol (Absolute)
Step-by-Step Workflow:
Solubilization: Dissolve 10 mmol of 4'-fluoroacetophenone in 15 mL of ethanol in a round-bottom flask.
Activation: Add 5 mL of 40% NaOH solution dropwise while stirring. The solution may darken, indicating enolate formation.
Addition: Add 10 mmol of 4-dimethylaminobenzaldehyde.
Reaction: Stir at room temperature for 6–12 hours. A precipitate (yellow/orange) typically forms.
Note: If no precipitate forms, reflux at 60°C for 2 hours, then cool.
Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing dilute HCl (to neutralize excess base).
Isolation: Filter the solid precipitate using a Büchner funnel.
Purification: Recrystallize from hot ethanol or an ethanol/chloroform mixture.
Synthetic Logic Flow
Figure 2: Step-by-step synthetic pathway for fluorochalcone production.
Photophysical Characterization
The hallmark of ICT is solvatochromism . As solvent polarity increases, the energy gap between the ground and excited states decreases, leading to a red shift (bathochromic shift) in emission.
Solvatochromic Data Analysis
To validate the ICT mechanism, one must correlate the Stokes shift (
) with the solvent orientation polarizability ().
Table 1: Representative Solvatochromic Data
Solvent
Polarity Index ()
(nm)
(nm)
Stokes Shift ()
Observation
Cyclohexane
30.9
390
450
~3400
Strong LE emission
Toluene
33.9
405
480
~3800
Onset of ICT
Acetone
42.2
415
530
~5200
Distinct ICT band
Acetonitrile
45.6
420
560
~5900
Red-shifted, lower QY
Ethanol
51.9
425
580
~6300
H-bonding stabilization
Lippert-Mataga Analysis
The change in dipole moment (
) is calculated using the Lippert-Mataga equation:
Where:
: Orientation polarizability of the solvent.
: Onsager cavity radius (molecular size).
: Planck's constant and speed of light.
Protocol:
Measure absorption and emission spectra in at least 5 solvents of varying polarity (e.g., Hexane, Toluene, THF, DCM, Acetonitrile).
Calculate Stokes shift in wavenumbers (
).
Plot Stokes shift (y-axis) vs.
(x-axis).
The slope is proportional to
. A steep linear slope confirms a large charge transfer.
Dimethylamino fluorochalcones often act as "molecular rotors."
Mechanism: In low viscosity, the donor group rotates, accessing the non-emissive TICT state (fluorescence quenching).
Sensing: In high viscosity (e.g., cell membranes, glycerol), rotation is mechanically hindered. The molecule is forced to emit from the planar ICT state.
Result: Fluorescence intensity increases log-linearly with viscosity.
Bio-Imaging Logic
The fluorine atom enhances lipophilicity, allowing the probe to cross cell membranes and stain lipid droplets or hydrophobic pockets in proteins.
Figure 3: Logic gate for viscosity and polarity sensing in biological systems.
References
Al-Saadi, B. S., et al. (2024).[2] Enhanced intramolecular charge transfer and near-infrared fluorescence in 4-dimethylamino-chalcone analogues through extended conjugation.[2][3] Royal Society of Chemistry.[4]
Liu, X., et al. (2007).[5] Microwave assisted synthesis of chalcones under solvent-free conditions.[5] Chemical Research in Chinese Universities.
BenchChem. (2025).[6] Experimental protocol for chalcone synthesis and characterization.
Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews.[5]
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Foundational Text for Lippert-Mataga Analysis).[7][8]
Engineering the Push-Pull: A Technical Guide to Fluorinated Chalcone Derivatives
Executive Summary Fluorinated chalcones (1,3-diphenyl-2-propen-1-ones) represent a privileged scaffold in both medicinal chemistry and optoelectronics. Their utility stems from a unique "push-pull" electronic architectur...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Fluorinated chalcones (1,3-diphenyl-2-propen-1-ones) represent a privileged scaffold in both medicinal chemistry and optoelectronics. Their utility stems from a unique "push-pull" electronic architecture—an Intramolecular Charge Transfer (ICT) system enabled by the
-conjugated enone bridge connecting an electron donor (D) and an acceptor (A).
This guide dissects the design, synthesis, and application of these systems. Unlike generic reviews, we focus on the causality of the push-pull mechanism: how specific fluorination patterns modulate the dipole moment for nonlinear optics (NLO) while simultaneously enhancing metabolic stability and tubulin-binding affinity in drug development.
Molecular Architecture: The Fluorine-Modulated D-
-A System
The core efficacy of a chalcone derivative lies in its ability to facilitate electron movement across the molecule upon excitation.
The Push-Pull Mechanism (ICT)
In a "push-pull" system, the chalcone acts as a conductive wire.
The Donor (D): Typically a methoxy (-OMe) or dimethylamino (-NMe
) group on Ring A or B, which "pushes" electron density into the system via resonance.
The Acceptor (A): The carbonyl group is the primary acceptor. However, the introduction of Fluorine (F) or Trifluoromethyl (-CF
) groups creates a secondary, inductive withdrawing effect (-I effect).
Why Fluorine?
Fluorine is not merely a substituent; it is an electronic modulator.
Dipole Enhancement: Fluorine is the most electronegative element. Placing it para or meta to the carbonyl enhances the directionality of the charge transfer, increasing the hyperpolarizability (
) essential for NLO applications.
Metabolic Shielding: In drug discovery, the C-F bond (approx. 116 kcal/mol) is metabolically inert. Fluorination at the 4-position blocks P450-mediated hydroxylation, significantly extending the half-life (
) of the molecule in vivo.
Lipophilicity (
): Fluorination increases lipophilicity, facilitating passive transport across the blood-brain barrier (BBB), crucial for targeting neurodegenerative aggregates like -amyloid.
The industry standard for synthesizing these derivatives is the Claisen-Schmidt Condensation . While acid catalysis is possible, base catalysis is preferred for fluorinated substrates to avoid defluorination side reactions.
Optimized Claisen-Schmidt Protocol
Reaction Type: Aldol Condensation followed by Dehydration.
Solubilization: Dissolve 0.01 mol of the acetophenone derivative in 15 mL of ethanol in a round-bottom flask.
Activation: Add 0.01 mol of the fluorinated benzaldehyde. Stir for 5 minutes at Room Temperature (RT).
Catalysis: Dropwise addition of 5 mL NaOH (40%) while stirring vigorously. The solution will likely change color (yellow/orange) indicating enolate formation.
Reaction: Stir at RT for 12–24 hours. Monitor via TLC (Solvent system: Hexane:Ethyl Acetate 4:1).
Workup (Critical): Pour the reaction mixture into crushed ice/water (100 mL) containing 2 mL HCl.
Why HCl? Neutralization is required to protonate the alkoxide intermediate and force precipitation of the chalcone.
Purification: Filter the precipitate. Recrystallize from hot ethanol to yield needle-like crystals.
Visualization of Synthesis Workflow
Figure 1: Step-wise mechanism of the base-catalyzed Claisen-Schmidt condensation targeting fluorinated chalcones.
Photophysical Properties: The Solvatochromic Shift
The "push-pull" nature of these derivatives makes them excellent environmental sensors. Upon photoexcitation, the molecule undergoes a transition from a neutral Ground State (GS) to a highly polar Intramolecular Charge Transfer (ICT) state.
Analyzing Solvatochromism
The emission wavelength of fluorinated chalcones shifts red (bathochromic shift) as solvent polarity increases. This is quantified using the Lippert-Mataga equation:
Interpretation: A linear plot of Stokes shift (
) vs. orientation polarizability () confirms ICT.
Experimental Note: If the plot deviates from linearity in protic solvents (methanol, water), it indicates specific Hydrogen Bonding interactions with the carbonyl or fluorine atoms, stabilizing the ICT state non-radiatively.
Data Summary: Solvent Effects on Emission (Example Data)
Solvent
Polarity Index ()
(nm)
(nm)
Stokes Shift (nm)
Quantum Yield ()
Toluene
0.099
385
460
75
0.85
Chloroform
0.259
392
495
103
0.72
Acetonitrile
0.460
398
540
142
0.45
Methanol
0.762
405
580
175
0.12
Note: The decrease in Quantum Yield in polar solvents is due to the "energy gap law"—stabilized ICT states facilitate non-radiative decay.
Beyond optics, fluorinated chalcones are potent antimitotic agents. The
-unsaturated ketone is a Michael Acceptor .
Mechanism of Action
Target: Tubulin, the protein subunit of microtubules.
Site: The Colchicine binding site.
Interaction: The sulfhydryl (-SH) group of Cysteine-241 on the
-tubulin subunit performs a nucleophilic attack on the -carbon of the chalcone (Michael Addition).
Effect: This covalent (or tight non-covalent) binding disrupts microtubule dynamics, preventing polymerization.[3][4] The cell arrests in the G2/M phase and eventually undergoes apoptosis.[4]
Pathway Visualization
Figure 2: Pharmacological pathway of chalcone-induced cytotoxicity via tubulin inhibition.
References
Synthesis & Biological Evaluation
Title: Identification of novel non-toxic and anti-angiogenic
-fluorinated chalcones as potent colchicine binding site inhibitors.[3][4]
Application Note: In Vitro Anti-Inflammatory Profiling of Fluorinated Chalcones
Introduction: The Fluorine Advantage in Chalcone Scaffolds Chalcones (1,3-diaryl-2-propen-1-ones) are privileged scaffolds in medicinal chemistry, known for interfering with the NF- B and MAPK signaling pathways. However...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Fluorine Advantage in Chalcone Scaffolds
Chalcones (1,3-diaryl-2-propen-1-ones) are privileged scaffolds in medicinal chemistry, known for interfering with the NF-
B and MAPK signaling pathways. However, native chalcones often suffer from rapid metabolic degradation and poor bioavailability.
The strategic incorporation of fluorine atoms—often as bioisosteres for hydrogen or hydroxyl groups—dramatically alters the physicochemical profile of these molecules. Fluorination typically enhances lipophilicity (LogP) , facilitates membrane permeability, and blocks metabolic soft spots (e.g., preventing hydroxylation at the para-position).
This guide outlines a rigorous, self-validating workflow to evaluate the anti-inflammatory potency of fluorinated chalcones, specifically distinguishing true anti-inflammatory signal transduction blockade from non-specific cytotoxicity.
Experimental Workflow Overview
The following diagram illustrates the critical decision gates in the screening process. Note the feedback loop: if a compound is cytotoxic, it must be excluded from anti-inflammatory analysis to prevent false positives (reduced cytokine output due to cell death).
Figure 1: Step-by-step screening workflow ensuring exclusion of cytotoxic artifacts before mechanistic validation.
Critical Challenge: Fluorinated chalcones are highly hydrophobic. Precipitation in aqueous cell culture media is a common source of experimental error, leading to erratic IC50 values.
Protocol
Stock Preparation: Dissolve fluorinated chalcones in 100% DMSO to a concentration of 10–50 mM . Vortex vigorously.
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which can induce micro-precipitation.
Working Solutions:
Dilute the stock into serum-free media immediately prior to treatment.
Maximum DMSO Tolerance: Ensure the final DMSO concentration in the well is
0.1% . RAW 264.7 cells are sensitive to DMSO; concentrations >0.5% can induce background activation or toxicity [1].
Visual Check: Inspect the 100
M dilution under a microscope (10x). If crystals are visible, the compound is precipitating.[1] Sonicate or lower the testing range.
Phase 2: Cell Model & Cytotoxicity (The Foundation)
Cell Line: RAW 264.7 (Murine Macrophages).[2][3][4]
Rationale: This line expresses high levels of TLR4, making it highly responsive to LPS (Lipopolysaccharide) stimulation.
Cytotoxicity Protocol (MTT Assay)
Before assessing inflammation, you must prove the compound does not kill the cells.
Seeding: Plate RAW 264.7 cells at
cells/well in 96-well plates. Incubate for 24h.
Treatment: Treat cells with the fluorinated chalcone (0.1 – 50
Protocol: Use supernatants from the Griess assay experiment.
Note: Fluorinated chalcones often show a stronger suppression of IL-6 compared to TNF-
due to specific interference with the JNK pathway [4].
Statistical Analysis & Reporting
To ensure E-E-A-T compliance, data must be analyzed rigorously:
Replicates: Minimum
independent experiments.
Normalization: Express NO/Cytokine levels as a percentage of the "LPS-only" control.
Significance: Use One-way ANOVA followed by Dunnett’s post-hoc test.
IC50 Calculation: Use non-linear regression (sigmoidal dose-response) in software like GraphPad Prism.
References
Mahapatra, D. K., et al. (2017). Chalcones as signaling pathway inhibitors: A review.Journal of Enzyme Inhibition and Medicinal Chemistry . Retrieved from [Link]
Kim, Y. H., et al. (2007).[8] Anti-inflammatory activity of the synthetic chalcone derivatives: inhibition of inducible nitric oxide synthase-catalyzed nitric oxide production.[9]Biological and Pharmaceutical Bulletin .[8] Retrieved from [Link]
MDPI Molecules. (2025). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances.[10][11]Molecules .[1][2][3][5][8][9][12][13][14][15][16] Retrieved from [Link]
Technical Support Center: Optimizing Claisen-Schmidt Synthesis of Fluorochalcones
Welcome to the technical support center dedicated to the synthesis of fluorochalcones via the Claisen-Schmidt condensation. This guide is designed for researchers, medicinal chemists, and process development scientists w...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to the synthesis of fluorochalcones via the Claisen-Schmidt condensation. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the yield and purity of these valuable compounds. Fluorinated chalcones are of significant interest due to their unique biological activities, which are often enhanced by the presence of fluorine.[1][2] However, their synthesis can present specific challenges. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions to improve the outcomes of your Claisen-Schmidt reactions.
Issue 1: Low Yield of the Desired Fluorochalcone
Question: I am consistently obtaining a low yield of my target fluorochalcone. What are the likely reasons, and how can I improve it?
Answer: Low yields in the Claisen-Schmidt synthesis of fluorochalcones can stem from several factors, from suboptimal reaction conditions to competing side reactions. Here’s a systematic approach to diagnosing and resolving the issue:
Incomplete Reaction: The reaction may not be proceeding to completion.
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] If starting materials are still present after the expected reaction time, consider extending the duration or gently heating the mixture. Some reactions benefit from temperatures between 40-50°C.[3] However, be cautious, as excessive heat can promote side reactions.[3]
Suboptimal Catalyst Concentration: The concentration of the base or acid catalyst is a critical parameter.
Solution: The ideal catalyst concentration can vary significantly depending on the specific fluoro-substituted acetophenone and benzaldehyde used. It is highly recommended to perform small-scale optimization experiments to determine the most effective catalyst loading for your particular substrates.[3] For instance, in some cases, a 20 mol% concentration of NaOH has been shown to provide excellent yields.
Influence of Fluorine Substitution: The position and number of fluorine substituents on the aromatic rings can significantly impact the reactivity of the starting materials. Electron-withdrawing fluorine atoms can decrease the nucleophilicity of the acetophenone enolate or the electrophilicity of the benzaldehyde.
Solution: For less reactive substrates, consider using a stronger base to facilitate enolate formation. Alternatively, employing a more activating catalyst or exploring microwave-assisted synthesis could be beneficial.[4][5]
Side Reactions: Competing reactions can consume your starting materials and reduce the yield of the desired product.
Solution: Refer to the detailed discussion on side reactions in the section below for targeted troubleshooting.[6]
Issue 2: Formation of Multiple Products and Purification Difficulties
Question: My crude product shows multiple spots on TLC, making purification a significant challenge. What are these byproducts, and how can I minimize their formation?
Answer: The presence of multiple products is a common hurdle in Claisen-Schmidt condensations, often arising from the various reactive species in the mixture.[6] Here are the most probable side reactions and strategies to mitigate them:
Self-Condensation of the Fluoroacetophenone: The enolizable fluoroacetophenone can react with itself, leading to aldol condensation byproducts.[6]
Solution: This is more likely when the ketone is more reactive than the aldehyde. To minimize this, you can use an excess of the ketone relative to the aldehyde.[6]
Cannizzaro Reaction of the Fluorobenzaldehyde: If the fluorobenzaldehyde lacks α-hydrogens, two molecules can disproportionate in the presence of a strong base to yield a primary alcohol and a carboxylic acid.[6]
Solution: This side reaction is favored by high concentrations of a strong base. Consider using a milder base or optimizing the base concentration to a lower, effective level.[6]
Michael Addition: The enolate of the fluoroacetophenone can undergo a 1,4-conjugate addition to the newly formed fluorochalcone, leading to a dimeric or polymeric byproduct.
Solution: This can often be suppressed by carefully controlling the stoichiometry of the reactants. Using a slight excess of the aldehyde can sometimes help. Additionally, running the reaction at a lower temperature may favor the desired 1,2-addition over the Michael addition.
Issue 3: Reaction Mixture Turns Dark, and No Solid Product Is Isolated
Question: My reaction mixture has turned very dark, and I am struggling to isolate any solid product. What is happening?
Answer: The formation of a dark, tar-like substance often indicates polymerization or decomposition of the starting materials or the fluorochalcone product.[3]
Cause: This is typically a result of overly harsh reaction conditions, such as excessively high temperatures or a very high concentration of a strong base.[3] Aromatic aldehydes, in particular, can be susceptible to polymerization under these conditions.[3]
Solution:
Reduce the reaction temperature. Many Claisen-Schmidt reactions proceed efficiently at room temperature.[3]
Lower the concentration of the base catalyst.
Ensure a slow and controlled addition of the catalyst to the reaction mixture to avoid localized high concentrations.[3]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the Claisen-Schmidt synthesis of fluorochalcones, covering fundamental concepts and best practices.
Q1: What is the fundamental mechanism of the base-catalyzed Claisen-Schmidt condensation for fluorochalcone synthesis?
A1: The base-catalyzed Claisen-Schmidt condensation is a type of crossed aldol condensation.[7][8] The reaction proceeds through the following key steps:
Enolate Formation: A base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), removes an acidic α-hydrogen from the fluoroacetophenone to form a nucleophilic enolate ion.[7]
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the fluorobenzaldehyde.[7]
Aldol Adduct Formation: The resulting alkoxide intermediate is protonated by the solvent (commonly ethanol or methanol) to form a β-hydroxy ketone, also known as an aldol adduct.[7]
Dehydration: This adduct readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the final α,β-unsaturated ketone, the fluorochalcone. This step is often spontaneous as it leads to a stable, conjugated system.[7][8]
Q2: Can acid catalysis be used for fluorochalcone synthesis?
A2: Yes, acid-catalyzed Claisen-Schmidt reactions are also a viable method for synthesizing fluorochalcones.[9][10] This approach can be advantageous for substrates that are sensitive to strong bases. The mechanism involves the protonation of the aldehyde's carbonyl group, which increases its electrophilicity and makes it more susceptible to attack by the enol form of the fluoroacetophenone.[9] Common acid catalysts include strong protic acids like HCl and H₂SO₄, as well as Lewis acids such as AlCl₃.[9][10]
Q3: How does the choice of solvent impact the reaction?
A3: The solvent plays a crucial role in the Claisen-Schmidt condensation.
Polar Protic Solvents: Ethanol and methanol are the most commonly used solvents as they effectively dissolve both the reactants and the base catalyst.[3]
Solvent-Free Conditions: An increasingly popular and "green" approach is to perform the reaction neat (without a solvent), often with grinding.[4][10] This method can be highly efficient, leading to shorter reaction times, simpler workup procedures, and reduced environmental impact.[4][5][10]
Micellar Media: The use of surfactants like cetyltrimethylammonium bromide (CTAB) in water can also promote the reaction by forming micelles that bring the organic reactants together.[11]
Q4: What are the advantages of using "green chemistry" methods like solvent-free grinding or microwave irradiation for fluorochalcone synthesis?
A4: Green chemistry approaches offer several significant advantages over traditional solution-phase methods:
Solvent-Free Grinding: This technique minimizes environmental impact by eliminating the need for hazardous organic solvents.[4][10] It often involves simply grinding the reactants with a solid catalyst (e.g., solid NaOH) in a mortar and pestle, which can lead to shorter reaction times and easier product isolation.[4][12]
Microwave Irradiation: This method can dramatically reduce reaction times from hours to minutes.[5][13] The uniform heating provided by microwaves can also lead to higher yields and the formation of fewer byproducts.[4][5]
Visualizations and Protocols
Reaction Mechanism and Troubleshooting Workflow
To provide a clearer understanding of the process, the following diagrams illustrate the reaction mechanism and a logical workflow for troubleshooting common issues.
Caption: Base-catalyzed Claisen-Schmidt mechanism for fluorochalcone synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis of various fluorochalcones. Note: These are starting points, and optimization will likely be necessary for your specific substrates.
Protocol 1: Conventional Base-Catalyzed Synthesis in Ethanol
This protocol describes a standard method for synthesizing fluorochalcones using sodium hydroxide in an ethanol solvent.
Reactant Preparation: In a round-bottom flask, dissolve the fluoro-substituted acetophenone (1.0 equivalent) and the fluoro-substituted benzaldehyde (1.0 equivalent) in an appropriate volume of ethanol.
Catalyst Addition: While stirring the solution at room temperature, add a solution of sodium hydroxide (e.g., 10% aqueous NaOH) dropwise.[14]
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting materials are consumed. Reaction times can vary from a few hours to 24 hours.[3]
Work-up and Isolation: If a precipitate forms, collect the crude fluorochalcone by suction filtration.[3][15] If no precipitate forms, pour the reaction mixture into cold water and acidify with dilute HCl to induce precipitation.[14]
Purification: Wash the collected solid with cold water to remove any residual base, followed by a wash with cold ethanol.[15][16] The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[14]
Protocol 2: Solvent-Free Grinding Method
This "green" chemistry approach offers a rapid and efficient alternative for fluorochalcone synthesis.[4]
Reactant Preparation: In a porcelain mortar, combine the fluoro-substituted acetophenone (1.0 equivalent) and powdered solid sodium hydroxide (1.0 equivalent).
Grinding: Grind the mixture with a pestle for 1-2 minutes until it becomes a homogeneous powder.[16]
Aldehyde Addition: Add the fluoro-substituted benzaldehyde (1.0 equivalent) to the mortar.
Reaction: Continue to grind the mixture vigorously. The reaction is often accompanied by a change in color and the formation of a solid mass. The reaction is typically complete within 5-30 minutes.
Work-up and Isolation: Add cold water to the mortar and triturate the solid product. Collect the crude fluorochalcone by suction filtration.
Purification: Wash the solid with cold water and then recrystallize from an appropriate solvent.
Data Summary: Catalyst and Solvent Effects
The choice of catalyst and solvent system can have a profound impact on the yield of the Claisen-Schmidt condensation. The following table summarizes general trends and starting points for optimization.
Note: Yields are highly dependent on the specific substrates used.
References
Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. (2025). MDPI. Retrieved from [Link]
Flavonoids, Chalcones, and Their Fluorinated Derivatives-Recent Advances in Synthesis and Potential Medical Applications. (2025). PubMed. Retrieved from [Link]
Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. (2024). VNUHCM Journal of Science and Technology Development. Retrieved from [Link]
Design, synthesis and antiproliferative activity evaluation of fluorine-containing chalcone derivatives. (2020). Taylor & Francis Online. Retrieved from [Link]
Design, synthesis and antiproliferative activity evaluation of fluorine-containing chalcone derivatives. (2020). Taylor & Francis. Retrieved from [Link]
Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. (n.d.). PMC. Retrieved from [Link]
A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. (2022). IISTE.org. Retrieved from [Link]
Various types of catalysts used in Claisen‐Schmidt condensation reactions. (n.d.). ResearchGate. Retrieved from [Link]
Topography of the free energy landscape of Claisen–Schmidt condensation: solvent and temperature effects on the rate-controlling step. (n.d.). RSC Publishing. Retrieved from [Link]
Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. (2015). The Royal Society of Chemistry. Retrieved from [Link]
Claisen-Schmidt condensation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
Claisen Schmidt Reaction Virtual Lab. (n.d.). PraxiLabs. Retrieved from [Link]
Gas-phase base-catalyzed Claisen—Schmidt reactions of the acetone enolate anion with various para-substituted benzaldehydes. (n.d.). ACS Publications. Retrieved from [Link]
Synthesis of chalcones via Claisen–Schmidt condensation reaction catalyzed by acyclic acidic ionic liquids. (2008). ScienceDirect. Retrieved from [Link]
Base Catalysis for Fine Chemicals Production: Claisen-Schmidt Condensation on Zeolites and Hydrotalcites for the Production of Chalcones and Flavanones of Pharmaceutical Interest. (n.d.). Semantic Scholar. Retrieved from [Link]
Claisen–Schmidt condensation. (n.d.). Wikipedia. Retrieved from [Link]
Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a. (n.d.). ResearchGate. Retrieved from [Link]
Optimization of the reaction conditions for Claisen-Schmidt condensation. (n.d.). ResearchGate. Retrieved from [Link]
Kinetic investigation of the Claisen-Schmidt condensation for production of chalcone using basic metal oxide catalysts. (n.d.). American Chemical Society. Retrieved from [Link]
A green approach to the synthesis of chalcones via Claisen-Schmidt condensation reaction using cesium salts of 12-tungstophosphoric acid as a reusable nanocatalyst. (n.d.). Nano ScienceTechnology Company. Retrieved from [Link]
Mechanism of base-catalyzed Claisen-Schmidt condensation. (n.d.). ResearchGate. Retrieved from [Link]
How to synthesize chalcones by Claisen-Schmidt condensation. (2024). YouTube. Retrieved from [Link]
synthesis of biologically active chalcon analogues via claisen-schmidt condensation in solvent-free. (n.d.). SciSpace. Retrieved from [Link]
Claisen-Schmidt Condensation. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]
The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. (2024). MDPI. Retrieved from [Link]
The Claisen Condensation. (n.d.). University of Babylon. Retrieved from [Link]
Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. (n.d.). Magritek. Retrieved from [Link]
23.8: Mixed Claisen Condensations. (2025). Chemistry LibreTexts. Retrieved from [Link]
Claisen–Schmidt condensation of furfural and acetophenone. Reaction... (n.d.). ResearchGate. Retrieved from [Link]
Minimizing side reactions in aldol condensation of chalcones
Topic: Minimizing Side Reactions in Claisen-Schmidt Condensation Welcome to the Reaction Optimization Hub Current Status: Operational Agent: Senior Application Scientist Ticket: #CS-ALDOL-001 Executive Summary: The Clais...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Minimizing Side Reactions in Claisen-Schmidt Condensation
Welcome to the Reaction Optimization Hub
Current Status: Operational
Agent: Senior Application Scientist
Ticket: #CS-ALDOL-001
Executive Summary:
The Claisen-Schmidt condensation between an acetophenone and a benzaldehyde appears deceptively simple. However, in high-stakes drug development, "crude yield" is a meaningless metric if the product is contaminated with Michael adducts (oligomers) or Cannizzaro disproportionation byproducts.[1] This guide replaces "cookbook" chemistry with mechanistic control, ensuring you isolate high-purity
-unsaturated ketones (chalcones) suitable for biological screening.
PART 1: The Mechanistic Battlefield (Visualization)
Before troubleshooting, you must visualize the competing pathways. The reaction is a race between the Kinetic Product (Chalcone) and Thermodynamic Traps (Michael Adducts/Polymers).
Figure 1: Reaction logic flow. Note that the Cannizzaro reaction competes early (before enolate attack), while Michael addition competes late (consuming the product).
PART 2: Troubleshooting Guide (Root Cause Analysis)
Use this diagnostic table to identify why your reaction failed and how to correct it immediately.
Symptom
Probable Cause
The Mechanistic "Why"
Corrective Action
Product is an oil/gum that won't crystallize.
Michael Addition
The chalcone product is an electrophile. If the reaction runs too long or too hot, remaining enolate attacks the chalcone, forming a 1,5-dicarbonyl dimer.
1. Stop reaction immediately upon TLC completion.2. Reduce temperature (0–10°C).3. Use slight excess of aldehyde (not ketone).[1]
Low yield + smell of almonds/alcohol + white precipitate (salt).
Cannizzaro Reaction
The base attacked the aldehyde before the enolate could. This disproportionates the aldehyde into alcohol and carboxylic acid salt.[2][3][4]
1.Pre-activation: Stir Ketone + Base for 10 mins before adding Aldehyde.2. Reduce base concentration.
Reaction stalls at intermediate (sticky solid).
Incomplete Dehydration
The aldol adduct (β-hydroxy ketone) formed but didn't eliminate water to form the double bond.
1. Acidify during workup (HCl drives elimination).2. Ensure base strength is sufficient (pH >12) during reaction.[1][5]
Multiple spots on TLC near baseline.
Self-Condensation
The ketone reacted with itself (rare for acetophenone, common for aliphatic ketones).[1]
1. Use a bulky base (e.g., t-BuOK) or solid-phase catalysis.2. Switch to solvent-free grinding.[1]
PART 3: Optimized Protocols
Do not rely on generic literature. Use these two protocols designed for selectivity .
Protocol A: The "Pre-Activation" Method (Solution Phase)
Best for: Temperature-sensitive substrates or scaling up.[1]
The Logic: By generating the enolate first, we ensure that when the aldehyde is added, it is immediately attacked by the enolate, statistically suppressing the Cannizzaro pathway [1].
Enolate Generation:
Dissolve 10 mmol of Acetophenone in 15 mL of Ethanol (95%).
Add 10 mmol of NaOH (dissolved in minimal water) or solid KOH pellets.
CRITICAL STEP: Stir vigorously at 0°C (ice bath) for 10–15 minutes. This builds a high concentration of the nucleophile (enolate).
Controlled Addition:
Add 10 mmol of Benzaldehyde dropwise over 5 minutes.
Why? Keeps aldehyde concentration low relative to the enolate, preventing aldehyde-aldehyde side reactions.
Reaction & Monitoring:
Maintain at 0–5°C for 1 hour, then allow to warm to Room Temp (RT).
Monitor via TLC every 30 mins. Stop as soon as the aldehyde spot disappears.
Workup:
Pour into ice water (100 mL) containing 2 mL of HCl.
Why HCl? Neutralizes the base immediately (stopping Michael addition) and catalyzes the final dehydration of any remaining aldol intermediate.
Best for: High purity, rapid screening, and avoiding Michael adducts.[1]
The Logic: In the solid state, the mobility of the formed chalcone is restricted. Once the crystal lattice of the product forms, it precipitates out of the "reactive paste," preventing the enolate from attacking it (Michael addition) [2].
The Mix:
In a porcelain mortar, place 10 mmol Benzaldehyde and 10 mmol Acetophenone.[1]
Grind vigorously with a pestle.[6] The mixture will turn to a liquid (eutectic melt) and then solidify into a yellow paste/solid within 5–20 minutes.
The Quench:
Add cold water to the mortar to dissolve the inorganic salts (NaOH).
Filter the remaining solid chalcone.
Purification:
Recrystallize from hot ethanol. Yields are typically >90% with >98% purity.
PART 4: Frequently Asked Questions (FAQ)
Q: My aldehyde has a strong electron-withdrawing group (e.g., p-Nitrobenzaldehyde). Why is my yield low?A: Electron-poor aldehydes are highly reactive electrophiles. They are extremely prone to the Cannizzaro reaction if the base concentration is too high.
Fix: Use Protocol B (Grinding) or reduce base equivalents to 0.5 eq and run at strictly 0°C.
Q: Can I use acetone instead of acetophenone?A: Yes, but acetone has two alpha-positions.[1] This leads to "double condensation" (Dibenzylideneacetone).
Fix: To get the mono-chalcone, use a large excess of acetone (3:1 ratio) to statistically favor the single addition.
Q: Why do you recommend acidifying the workup? I thought this was base-catalyzed?A: The reaction is base-catalyzed, but the final dehydration step (loss of OH) can be reversible or slow in base. Acidification (pH ~4-5) during the quench protonates the alkoxide and promotes rapid E1 or E2 elimination of water, locking in the double bond [3].
References
Mechanistic Insight: Vyas, P. et al. "Detailed Mechanism of the Claisen-Schmidt Condensation." Journal of Organic Chemistry. (2016). [1]
Solvent-Free Selectivity: Palleros, D. R.[1] "Solvent-Free Synthesis of Chalcones." Journal of Chemical Education, 81(9), 1345.[7] (2004).[1][5][7]
Michael Addition Control: BenchChem Technical Support. "Preventing Michael Addition Side Products in Chalcone Synthesis." (2025).[3][8][9][10]
Cannizzaro Competition: Wikipedia Contributors. "Cannizzaro Reaction Mechanism and Scope." Wikipedia, The Free Encyclopedia.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification ProtocolsSubject: Removing Unreacted 4-Dimethylaminobenzaldehyde (p-DAB)
Ticket ID: PUR-CHO-404
Status: Open
Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
Removing unreacted 4-dimethylaminobenzaldehyde (p-DAB) presents a unique challenge due to its dual chemical nature. It possesses both a basic tertiary amine and a reactive aldehyde group. However, the strong electron-withdrawing nature of the aldehyde significantly lowers the basicity of the amine (pKa ~1.6), rendering standard weak-acid washes ineffective.
This guide prioritizes Bisulfite Sequestration as the "Gold Standard" method because it targets the aldehyde functionality chemically, avoiding the solubility issues associated with the weak basicity of the amine.
Decision Matrix: Select Your Protocol
Before proceeding, identify the chemical stability of your target product using the logic flow below.
Figure 1: Strategic decision tree for selecting the appropriate purification method based on product stability and functionality.
Method A: Bisulfite Sequestration (The Gold Standard)
Best For: Acid-sensitive products, basic products (amines), and general purification.
Mechanism: Sodium bisulfite attacks the aldehyde carbonyl to form a water-soluble sulfonate adduct (α-hydroxy sulfonate).
The Science
Because p-DAB is an electron-rich aldehyde, the equilibrium for adduct formation is favorable but requires vigorous mixing to overcome phase transfer limitations.
Protocol
Preparation: Dissolve your crude reaction mixture in a water-immiscible solvent (Ethyl Acetate or Diethyl Ether are preferred; Dichloromethane is acceptable but can form stubborn emulsions).
Reagent: Prepare a saturated aqueous solution of Sodium Bisulfite (
).
The Wash:
Add the bisulfite solution to the organic layer (1:1 volume ratio).
CRITICAL STEP: Shake vigorously for at least 3-5 minutes . The formation of the adduct is not instantaneous.
Observation: You may see a white precipitate form at the interface. This is the bisulfite adduct.[1][2][3][4] It is insoluble in the organic layer.
Separation:
If a solid precipitate forms, filter the biphasic mixture through a sintered glass funnel or a Celite pad before separating layers.
Validation: The aqueous layer (and precipitate) contains the p-DAB. The organic layer contains your product.[1]
Polishing: Wash the organic layer once with brine, dry over
, and concentrate.
Method B: Strong Acid Extraction
Best For: Neutral, acid-stable products.
Warning: Do NOT use weak acids (Citric, Acetic, or 0.1M HCl).
The Science (The pKa Trap)
A common error is assuming p-DAB behaves like a standard amine (pKa ~5). It does not. The aldehyde group is strongly electron-withdrawing, dropping the pKa of the dimethylamino group to approximately 1.6 [1].
At pH 2.0 (standard acid wash), p-DAB is largely unprotonated and will remain in the organic layer.
To extract it, you must drive the pH below 1.0.
Protocol
Dissolution: Dissolve crude material in Ethyl Acetate.
Extraction: Wash the organic layer with 2M or 3M HCl .
Visual Cue: The aqueous acid layer should turn bright yellow. Protonation of p-DAB extends the conjugation system, resulting in a hyperchromic shift.
Repetition: Perform this wash 3 times.
Neutralization: Wash the organic layer with water, then Saturated Sodium Bicarbonate (to remove residual acid), then Brine.
Method C: Solid Phase Scavenging
Best For: High-value intermediates, small scales (<100 mg), or when aqueous workup must be avoided.
The Science
Polymer-supported reagents chemically bind the impurity, allowing you to remove it by simple filtration.
Poor. pKa of p-DAB is too low for efficient capture by weak cation exchangers.
Protocol
Add 3-5 equivalents of Sulfonyl Hydrazide resin relative to the estimated p-DAB impurity.
Agitate (do not stir with magnetic bar as it grinds the beads) at room temperature for 2-4 hours.
Filter through a frit. The filtrate contains the purified product.
Troubleshooting & FAQs
Q1: I used the Bisulfite method, but the p-DAB is still there (visible by TLC).
Root Cause: Inadequate contact time or phase transfer issues.
Fix: Add a small amount (5-10% v/v) of Methanol or Ethanol to the mixture during the wash. This increases the solubility of the aldehyde in the aqueous phase, accelerating adduct formation [2].
Q2: My product is also an amine. How do I separate it from p-DAB?
Solution: You cannot use Method B (Acid Wash). Use Method A (Bisulfite) . The bisulfite reacts only with the aldehyde, leaving your amine product untouched in the organic layer.
Q3: I am running a column. Where does p-DAB elute?
Data: p-DAB is moderately polar but moves easily on silica.
Typical Rf: ~0.4 - 0.5 in 30% EtOAc/Hexanes.
Visualization: It is UV active (254 nm) and often visible as a yellow spot. It stains bright orange/red with DNP (2,4-dinitrophenylhydrazine) stain.
Tip: If p-DAB co-elutes with your product, switch the solvent system to Dichloromethane/Methanol . The amine functionality of p-DAB interacts differently with silica in chlorinated solvents compared to EtOAc.
Q4: The aqueous layer turned bright yellow during the acid wash. Is that my product?
Analysis: Likely not. Protonated p-DAB is intensely yellow. If your product is not known to be a pH-sensitive dye, the yellow color confirms you are successfully extracting the impurity.
References
ChemicalBook. (2025). 4-Dimethylaminobenzaldehyde Properties and pKa Data. Retrieved from
Boucher, M. M., et al. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[2][3] Organic Process Research & Development.[3] Retrieved from
Biotage. (2023).[5] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from
Amerigo Scientific. (2025). Scavenger Resins: Principles and Applications. Retrieved from
1H NMR Spectral Assignment of 4-(Dimethylamino)-4'-fluorochalcone: A Comparative Technical Guide
Executive Summary This guide provides a definitive structural assignment for (E)-3-(4-(dimethylamino)phenyl)-1-(4-fluorophenyl)prop-2-en-1-one (commonly 4-(Dimethylamino)-4'-fluorochalcone). This compound represents a cr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a definitive structural assignment for (E)-3-(4-(dimethylamino)phenyl)-1-(4-fluorophenyl)prop-2-en-1-one (commonly 4-(Dimethylamino)-4'-fluorochalcone). This compound represents a critical scaffold in medicinal chemistry, exhibiting potent non-linear optical (NLO) properties and serving as a privileged structure for anticancer and anti-inflammatory drug discovery.
Unlike standard spectral databases, this guide compares the assignment efficacy of 1D 1H NMR versus 2D NMR (COSY/HSQC) and contrasts the spectral signature against non-fluorinated analogs. The presence of the fluorine atom on Ring B introduces spin-spin coupling (
) complexities that are frequently misassigned in automated software.
Experimental Protocol & Sample Preparation
To ensure spectral reproducibility, the following protocol synthesizes technical accuracy with field-proven solvent selection.
Synthesis (Brief Context)
The compound is synthesized via Claisen-Schmidt condensation of 4-dimethylaminobenzaldehyde and 4-fluoroacetophenone in ethanolic NaOH.
Purity Check: The crude solid must be recrystallized from ethanol to remove unreacted aldehyde, which possesses a conflicting N-Me singlet at ~3.05 ppm.
NMR Sample Preparation Workflow
The choice of solvent is not arbitrary; it dictates the resolution of the vinylic coupling constants.
Solvent Selection:Chloroform-
() is the standard.
Why? It minimizes exchange broadening of any residual protons and provides a clear window at 7.26 ppm that does not obscure the critical fluorine-coupled aromatic triplets.
Alternative: DMSO-
causes a slight downfield shift (~0.1-0.2 ppm) and may broaden the N-Me signal due to viscosity/rotation rates.
Concentration: Prepare a 10-15 mg/mL solution.
Causality: High concentrations (>30 mg/mL) can induce stacking interactions between the planar chalcone rings, causing concentration-dependent upfield shifts of the aromatic protons.
Acquisition Parameters:
Transients (Scans): 16-32 scans are sufficient for the N-Me singlet; 64 scans ensure the low-intensity satellites of the F-coupling are visible.
Spectral Width: -2 to 14 ppm.
Spectral Assignment Logic
The assignment follows a "Divide and Conquer" strategy, separating the molecule into three distinct magnetic environments: the Aliphatic Donor, the Vinylic Linker, and the Aromatic Systems.
Region 1: The Aliphatic Donor (High Field)
Signal: Strong Singlet (6H).
Shift:
3.05 ppm.
Assignment:
.
Logic: The nitrogen lone pair donates electron density into Ring A. The methyl protons are chemically equivalent due to rapid rotation.
Region 2: The Vinylic Linker (The "Skeleton")
The
-unsaturated ketone system is the diagnostic feature of the chalcone.[1]
Geometry: The coupling constant (
) is the self-validating metric for stereochemistry.
Proton
(H-2): Doublet at ~7.40 ppm ( Hz).
Proton
(H-3): Doublet at ~7.75 ppm ( Hz).
Mechanistic Insight: The
-proton is significantly deshielded relative to the -proton due to resonance contribution from the carbonyl oxygen (pulling electron density through the double bond). The value of ~15.5 Hz confirms the (E)-trans configuration; a cis isomer would show Hz.
Region 3: The Aromatic Rings (The "Substituent Battle")
This is the most complex region due to the overlap of two distinct spin systems.
Ring A: 4-Dimethylaminophenyl (The Donor Ring)
System: AA'BB' (appearing as two doublets).
H-3',5' (Ortho to
): 6.70 ppm (d, Hz).
Why? Strong mesomeric shielding (+M) by the nitrogen lone pair pushes these protons upfield, distinct from all others.
H-2',6' (Meta to
): 7.55 ppm (d, Hz).
Ring B: 4-Fluorophenyl (The Acceptor Ring)
System: AA'BB'X (where X is
).
H-2'',6'' (Ortho to Carbonyl):
8.05 ppm (dd, Hz, Hz).
Why? These are the most deshielded protons in the molecule due to the anisotropy of the adjacent carbonyl group. The signal is a doublet of doublets due to coupling with the ortho proton and the meta fluorine.
H-3'',5'' (Ortho to Fluorine):
7.15 ppm (t, Hz).
Why? These protons couple to the ortho hydrogen (
Hz) and the ipso fluorine ( Hz). Since the coupling constants are similar, the signal often collapses into a pseudo-triplet.
Comparative Analysis: Product vs. Alternatives
This section objectively compares the spectral resolution of the target compound against its non-fluorinated and non-substituted analogs to highlight the specific impact of the functional groups.
Feature
4-(Dimethylamino)-4'-fluorochalcone (Target)
4-Dimethylaminochalcone (Alternative 1)
4-Fluorochalcone (Alternative 2)
Ring B (Ketone side)
Split by F: H-3'',5'' appear as triplets ( 7.15).
Standard Phenyl: Multiplet ( 7.4-7.6). No F-splitting.
Split by F: Identical triplet pattern, but lacks the NMe2 shielding on Ring A.
Ring A (Aldehyde side)
Highly Shielded: H-3',5' at 6.70 (due to NMe2).
Highly Shielded: H-3',5' at 6.70.
Standard Phenyl: Multiplet ( 7.4-7.6). No upfield shift.
Resolution Difficulty
High: F-coupling complicates the 7.1-7.2 ppm region.
Medium: Clean doublets, easy assignment.
Medium: Overlap in aromatic region, but no NMe2 singlet.
Diagnostic Signal
Pseudo-triplet at 7.15 ppm (F-H coupling).
Singlet at 3.0 ppm (NMe2).
Pseudo-triplet at 7.15 ppm (F-H coupling).
Technique Comparison: 1D vs. 2D NMR
For this specific compound, 1D 1H NMR is sufficient if the analyst understands F-coupling. However, if the triplet at 7.15 ppm is ambiguous (e.g., overlapping with solvent), a 1H-1H COSY is the superior alternative.
COSY Benefit: It clearly correlates the triplet at 7.15 ppm (H-3'',5'') with the deshielded doublet at 8.05 ppm (H-2'',6''), confirming they belong to the same ring (Ring B).
Visualized Assignment Workflow
The following diagram illustrates the logical flow for assigning the spectrum, prioritizing the most distinct signals first.
Caption: Step-by-step logic flow for assigning 4-(Dimethylamino)-4'-fluorochalcone signals.
Consolidated Data Table
Position
Proton Type
Chemical Shift (, ppm)
Multiplicity
Integration
Coupling Constant (, Hz)
N-Me
Methyl
3.05
Singlet (s)
6H
-
3', 5'
Aromatic (Ring A)
6.70
Doublet (d)
2H
3'', 5''
Aromatic (Ring B)
7.15
Pseudo-Triplet (t)
2H
(2)
Vinylic
7.40
Doublet (d)
1H
2', 6'
Aromatic (Ring A)
7.55
Doublet (d)
2H
(3)
Vinylic
7.76
Doublet (d)
1H
2'', 6''
Aromatic (Ring B)
8.05
Doublet of Doublets (dd)
2H
Note: Chemical shifts are referenced to TMS (0.00 ppm) in
. Values may vary by ppm depending on concentration.
References
Hayamizu, K. (2021).[2][3] 1H and 13C NMR spectra of 4,4′-substituted chalcones. ResearchGate. [Link]
Compound Interest. (2015).[4] A Guide to 1H NMR Chemical Shift Values. [Link]
A Researcher's Guide to Fluorochalcones: Interpreting Carbonyl and Alkene Vibrations in FTIR Spectroscopy
For researchers and professionals in drug development, the precise characterization of novel compounds is paramount. Among the diverse scaffolds explored for therapeutic potential, fluorochalcones have emerged as a promi...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the precise characterization of novel compounds is paramount. Among the diverse scaffolds explored for therapeutic potential, fluorochalcones have emerged as a promising class of molecules, exhibiting a wide range of biological activities.[1][2][3] Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, reliable, and accessible first-line technique for the structural elucidation of these synthesized compounds, particularly for confirming the integrity of the core α,β-unsaturated ketone system.
This guide provides an in-depth comparison of the characteristic FTIR absorption peaks for the carbonyl (C=O) and alkene (C=C) functional groups within fluorochalcones. We will explore the underlying principles governing their vibrational frequencies, the influence of fluorine substitution, and provide a detailed experimental protocol for accurate data acquisition.
The Vibrational Fingerprint of Chalcones: Carbonyl and Alkene Stretching
The defining feature of a chalcone is the α,β-unsaturated ketone moiety, which gives rise to two prominent and diagnostic peaks in the infrared spectrum: the carbonyl (C=O) stretching vibration and the carbon-carbon double bond (C=C) stretching vibration of the enone system.[4][5]
The C=O stretching vibration in chalcones typically appears in the range of 1625-1685 cm⁻¹.[4][6] This is a lower frequency compared to saturated ketones (which absorb around 1715 cm⁻¹) due to the conjugation with the adjacent C=C double bond. This conjugation delocalizes the π-electrons across the O=C-C=C system, slightly weakening the C=O bond and thus lowering the energy (and frequency) required to excite its stretching vibration.[4]
The stretching of the alkenyl C=C bond is observed near 1505-1600 cm⁻¹.[6][7] Aromatic C=C stretching vibrations also appear in a similar region, often between 1610-1570 cm⁻¹.[5]
The Influence of Fluorine Substitution: An Inductive Tug-of-War
The introduction of a highly electronegative fluorine atom onto the aromatic rings of the chalcone scaffold can significantly perturb the electronic environment of the molecule, leading to discernible shifts in the characteristic FTIR peaks.[8] This is primarily due to the strong electron-withdrawing inductive effect of fluorine.
When a fluorine atom is substituted on either of the aromatic rings, it pulls electron density towards itself. This inductive effect can influence the C=O and C=C bond strengths in a nuanced manner. The precise impact on the vibrational frequencies depends on the position and number of fluorine substituents.
Generally, the electron-withdrawing nature of fluorine can lead to a slight increase in the C=O stretching frequency. By pulling electron density away from the conjugated system, it can marginally strengthen the C=O bond, requiring more energy to vibrate. Conversely, the effect on the C=C bond of the enone system can be more complex, as it is also influenced by resonance effects.
Below is a comparative table summarizing experimentally observed FTIR frequencies for various fluorochalcones, illustrating the impact of fluorine substitution.
Note: The broad range reported in some sources highlights the sensitivity of these vibrational modes to the overall electronic structure of the molecule, which is influenced by various substituents, not just fluorine.
Visualizing the Synthetic Pathway
The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde.[3][13]
Caption: General workflow for the synthesis of fluorochalcones via Claisen-Schmidt condensation.
Experimental Protocol: FTIR Analysis of Fluorochalcones
This section details a standard procedure for obtaining high-quality FTIR spectra of solid fluorochalcone samples.
Materials and Reagents:
Fluorochalcone sample (solid)
Potassium bromide (KBr), spectroscopy grade
Mortar and pestle (agate or ceramic)
Hydraulic press with pellet-making die
FTIR spectrometer
Procedure:
Sample Preparation:
Thoroughly clean and dry the mortar and pestle.
Weigh out approximately 1-2 mg of the fluorochalcone sample and about 100-200 mg of KBr powder.
Combine the sample and KBr in the mortar and grind them together until a fine, homogeneous powder is obtained. The mixture should appear uniform in color and texture.
Pellet Formation:
Carefully transfer the powdered mixture into the collar of the pellet-making die.
Level the surface of the powder gently with a spatula.
Place the plunger into the collar and transfer the die assembly to the hydraulic press.
Apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet.
Background Spectrum Acquisition:
Ensure the sample compartment of the FTIR spectrometer is empty.
Acquire a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as the instrumental response.
Sample Spectrum Acquisition:
Place the KBr pellet containing the sample into the sample holder in the spectrometer's sample compartment.
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Data Analysis:
Identify the characteristic absorption bands for the carbonyl (C=O) and alkene (C=C) stretching vibrations.
Compare the observed frequencies with established literature values for chalcones and fluorinated analogues to confirm the identity and purity of the synthesized compound.
Interpreting the Data: A Logical Flow
The following diagram illustrates the logical workflow for analyzing the FTIR spectrum of a newly synthesized fluorochalcone.
Caption: Decision-making workflow for the structural confirmation of fluorochalcones using FTIR spectroscopy.
References
Synthesis, Characterization and Antibacterial Activities of New Fluorinated Chalcones. (2019). Chemistry Africa, 2:47–55. Available from: [Link]
Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties. (2020). Journal of Biochemical and Molecular Toxicology, 34(10), e22557. Available from: [Link]
SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME FLUORINATED ISOXAZOLINE DERIVATIVES. (n.d.). Rasayan Journal of Chemistry. Available from: [Link]
A Study on the Synthesis, Characterisation of Chalcone moiety. (2020). JETIR. Available from: [Link]
Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. (2026). International Journal of Molecular Sciences, 27(2), 16. Available from: [Link]
Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. (2025). International Journal of Molecular Sciences, 26(11), 5406. Available from: [Link]
Spectral Properties of Chalcones II. (2015). FABAD Journal of Pharmaceutical Sciences. Available from: [Link]
FT-IR and UV-Vis Spectroscopic studies of Co(II), Cu(II) and Mn(II) metal complexes of 2-methoxy-2'-hydroxychalcone. (2025). International Journal of Research in Pharmacy and Allied Science. Available from: [Link]
The FTIR spectra of (a) chalcone 1 and (b) chalcone 2. (n.d.). ResearchGate. Available from: [Link]
Chalcone Derivatives: Synthesis and Cytotoxicity Assays. (2024). Al-Nahrain Journal of Science. Available from: [Link]
New chalcone derivatives as potential antimicrobial and antioxidant agent. (2021). Scientific Reports, 11, 21727. Available from: [Link]
Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. (2021). Biointerface Research in Applied Chemistry, 12(3), 3591-3608. Available from: [Link]
6.3 IR Spectrum and Characteristic Absorption Bands. (n.d.). Organic Chemistry I. Available from: [Link]
How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. (2016). dummies. Available from: [Link]
Carbonyl - compounds - IR - spectroscopy. (n.d.). Available from: [Link]
Design of potent fluoro-substituted chalcones as antimicrobial agents. (2017). Bioorganic & Medicinal Chemistry Letters, 27(12), 2749-2754. Available from: [Link]
Synthesis and Evaluation of different 3-substituted chalcone with Screen their biological properties. (2019). JETIR. Available from: [Link]
12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Available from: [Link]
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. Available from: [Link]
Overlapping of FTIR spectra of chalcone and reactants. (n.d.). ResearchGate. Available from: [Link]
Navigating the Maze of Mass Spectra: A Comparative Guide to the Fragmentation Patterns of Dimethylamino Chalcones
For researchers, scientists, and drug development professionals, understanding the structural nuances of bioactive molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profound...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, understanding the structural nuances of bioactive molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights into molecular structure through the analysis of fragmentation patterns. This guide provides an in-depth exploration of the mass spectrometric fragmentation of dimethylamino chalcones, comparing their behavior to other substituted chalcones and offering the experimental context necessary for robust analysis.
Chalcones, a class of aromatic ketones with a three-carbon α,β-unsaturated carbonyl system, are precursors to flavonoids and exhibit a wide range of biological activities. The introduction of a dimethylamino group, a potent electron-donating substituent, significantly influences their physicochemical properties and, consequently, their fragmentation behavior in mass spectrometry. This guide will dissect these unique fragmentation pathways, providing a framework for the identification and characterization of this important class of compounds.
The Fundamental Fragmentation of the Chalcone Skeleton
Before delving into the specifics of dimethylamino chalcones, it is crucial to understand the basic fragmentation pathways inherent to the chalcone core. Under ionization, particularly with techniques like electron ionization (EI) or through collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), chalcones typically undergo cleavage at several key locations. The most common fragmentation pathways involve the scission of the bonds flanking the α,β-unsaturated ketone.[1] This leads to the formation of characteristic ions corresponding to the A-ring and B-ring portions of the molecule, as well as the loss of small neutral molecules like carbon monoxide (CO).[1][2]
The fragmentation of the unsubstituted chalcone molecule serves as a baseline for comparison. The molecular ion peak is typically prominent, and key fragments arise from the cleavage of the propenone bridge, leading to ions representing the benzoyl and styryl moieties.
The Directing Influence of the Dimethylamino Group
The presence of a dimethylamino [-N(CH₃)₂] group, particularly on the B-ring, dramatically alters the fragmentation landscape. As a strong electron-donating group, it stabilizes adjacent carbocations, directing the fragmentation pathways towards the formation of specific, high-abundance fragment ions. This directing effect is a powerful diagnostic tool for identifying the presence and location of the dimethylamino substituent.
A key study on (E)-3-(dimethylamino)-1-arylprop-2-en-1-ones, which are structurally analogous to dimethylamino chalcones, reveals several characteristic fragmentation patterns.[3] A common observation is the cleavage of the bond between the dimethylamino-substituted ring and the propenone bridge, leading to the loss of an N-dimethylprop-1-en-1-amine group.[3] The resulting aryl cation then undergoes further fragmentation.
Another significant fragmentation pathway involves the dimethylamino group itself. Alpha-cleavage, a common fragmentation mechanism for amines, can occur, leading to the loss of a methyl radical (•CH₃) to form a stabilized iminium ion.[4] Furthermore, the loss of a trimethylamine moiety has also been observed in some cases.[3]
To illustrate these principles, let's consider the fragmentation of 4-dimethylaminochalcone (C₁₇H₁₇NO, M.W. 251.32 g/mol ).[5]
Proposed Fragmentation Pathways of 4-Dimethylaminochalcone
The following diagram illustrates the primary fragmentation pathways for 4-dimethylaminochalcone under mass spectrometric analysis.
Caption: Proposed major fragmentation pathways of 4-dimethylaminochalcone.
A Comparative Analysis: Dimethylamino vs. Other Substituents
To fully appreciate the diagnostic power of these fragmentation patterns, a comparison with other substituted chalcones is essential. The table below summarizes the key fragmentation differences between chalcones bearing electron-donating (dimethylamino, methoxy) and electron-withdrawing (nitro) groups.
Substituent (on B-ring)
Key Fragmentation Characteristics
Common Fragment Ions
-N(CH₃)₂
- Dominant cleavage leading to a stabilized dimethylaminostyryl cation.- α-cleavage with loss of a methyl radical.- Loss of the entire dimethylamino-containing B-ring fragment.
m/z corresponding to [M-CH₃]⁺, dimethylaminostyryl cation, and benzoyl cation.
-OCH₃
- Loss of a methyl radical (•CH₃) is common.- Retro-Diels-Alder (RDA) fragmentation can occur in some cases.- Cleavage of the propenone bridge.
m/z corresponding to [M-CH₃]⁺, [M-CO]⁺, and ions from A and B ring cleavage.
-NO₂
- Loss of NO₂ is a primary fragmentation.- The ion at m/z 130 is often observed.[2]
m/z corresponding to [M-NO₂]⁺, [M-NO]⁺, and m/z 130.
This comparative data highlights how the nature of the substituent dictates the most favorable fragmentation pathways, providing a clear and objective basis for structural elucidation.
Experimental Protocol for Mass Spectrometric Analysis of Dimethylamino Chalcones
The following is a generalized, step-by-step methodology for the analysis of dimethylamino chalcones using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common and powerful technique for this purpose.
Sample Preparation
Standard Solution Preparation: Accurately weigh approximately 1 mg of the dimethylamino chalcone standard and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to prepare a 1 mg/mL stock solution.
Serial Dilutions: Perform serial dilutions of the stock solution with the initial mobile phase composition to create a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
Sample Preparation: For unknown samples, dissolve or extract the sample in a suitable solvent and dilute as necessary to fall within the calibration range. Filtration of the final solution through a 0.22 µm syringe filter is recommended before injection.
Liquid Chromatography (LC) Conditions
Column: A C18 reversed-phase column (e.g., 2.1 mm i.d. x 100 mm, 3.5 µm particle size) is typically suitable.
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
Gradient Elution: A typical gradient would be:
0-2 min: 10% B
2-10 min: 10-90% B (linear gradient)
10-12 min: 90% B (hold)
12-12.1 min: 90-10% B (linear gradient)
12.1-15 min: 10% B (re-equilibration)
Flow Rate: 0.3 mL/min.
Injection Volume: 5 µL.
Column Temperature: 30 °C.
Mass Spectrometry (MS) Conditions
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally preferred for amines due to their high proton affinity.
Scan Mode:
Full Scan (MS1): Acquire full scan spectra over a mass range of m/z 50-500 to identify the protonated molecular ion [M+H]⁺.
Product Ion Scan (MS/MS): Select the [M+H]⁺ ion of the dimethylamino chalcone as the precursor ion and perform collision-induced dissociation (CID) to generate a product ion spectrum.
Key MS Parameters (instrument-dependent, requires optimization):
Capillary Voltage: 3.5 - 4.5 kV.
Cone Voltage: 20 - 40 V.
Source Temperature: 120 - 150 °C.
Desolvation Temperature: 350 - 450 °C.
Cone Gas Flow: 50 L/hr.
Desolvation Gas Flow: 600 - 800 L/hr.
Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain a comprehensive fragmentation pattern.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the analysis of dimethylamino chalcones.
Conclusion
The mass spectrometric fragmentation of dimethylamino chalcones is a predictable and informative process, heavily influenced by the potent electron-donating nature of the dimethylamino group. By understanding the characteristic fragmentation pathways—namely, the formation of a stabilized dimethylaminostyryl cation and α-cleavage of the amino group—researchers can confidently identify these compounds in complex mixtures and gain valuable structural insights. The comparative data and experimental protocols provided in this guide serve as a robust resource for scientists and professionals in the field, enabling more accurate and efficient characterization of this important class of bioactive molecules.
References
Al-Haiza, M. A., Mostafa, M. S., & El-Kersh, M. A. (2020). Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study. Journal of Spectroscopy, 2020, 1-11.
PubChem. (n.d.). 4-Dimethylaminochalcone. Retrieved from [Link]
Tai, Y., Pei, S., Wan, J., Cao, X., & Pan, Y. (2006). Fragmentation study of protonated chalcones by atmospheric pressure chemical ionization and tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(6), 994-1000.
Itagaki, Y., Kurokawa, T., & Sasaki, S. (1966). The Mass Spectra of Chalcones, Flavones and Isoflavones. Bulletin of the Chemical Society of Japan, 39(3), 538-543.
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
FABAD Journal of Pharmaceutical Sciences. (2015). Spectral Properties of Chalcones II. Retrieved from [Link]
A Head-to-Head Battle for Frequency Doubling: Benchmarking 4-(Dimethylamino)-4'-fluorochalcone Against Urea for Second-Harmonic Generation
For researchers and professionals in photonics and drug development, the quest for efficient nonlinear optical (NLO) materials is paramount. Second-harmonic generation (SHG), the process of converting two photons of a sp...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in photonics and drug development, the quest for efficient nonlinear optical (NLO) materials is paramount. Second-harmonic generation (SHG), the process of converting two photons of a specific frequency into a single photon of double the frequency, is a cornerstone of laser technology, microscopy, and high-speed data communication. For decades, urea has served as a reliable benchmark for SHG applications. However, the emergence of organic chalcone derivatives, such as 4-(Dimethylamino)-4'-fluorochalcone, presents a compelling case for a new generation of high-performance NLO materials.
This guide provides an in-depth, objective comparison of the SHG performance of 4-(Dimethylamino)-4'-fluorochalcone and urea, supported by experimental data and theoretical insights. We will delve into the structural and electronic origins of their NLO properties, present a detailed protocol for benchmarking their SHG efficiency, and offer a comprehensive analysis to guide material selection for specific applications.
The Contenders: A Tale of Two Molecules
Urea , a simple organic compound, has long been a workhorse in the field of nonlinear optics. Its non-centrosymmetric crystal structure, a prerequisite for second-order NLO effects, combined with its wide transparency range in the ultraviolet (UV) spectrum, has made it a valuable reference material. However, its relatively modest SHG efficiency and hygroscopic nature can be limiting factors in demanding applications.
4-(Dimethylamino)-4'-fluorochalcone belongs to the chalcone family, a class of organic molecules known for their significant NLO properties. The key to their performance lies in their molecular structure: a π-conjugated system connecting an electron-donating group (dimethylamino) and an electron-withdrawing group (via the carbonyl and fluoro-substituted phenyl ring). This "push-pull" electronic configuration leads to a large molecular hyperpolarizability, the microscopic origin of a strong SHG response.
At a Glance: Comparative Performance Metrics
To provide a clear overview, the following table summarizes the key performance indicators for 4-(Dimethylamino)-4'-fluorochalcone and urea for SHG applications. It is important to note that while extensive data exists for urea, the specific SHG efficiency of 4-(Dimethylamino)-4'-fluorochalcone is less commonly reported in direct comparison. However, studies on closely related chalcone derivatives provide a strong basis for its expected high performance. For instance, 4-methoxy-4'-nitrochalcone has demonstrated an SHG efficiency approximately five times that of urea, and 4-bromochalcone has shown an efficiency 1.14 times that of urea.
Property
4-(Dimethylamino)-4'-fluorochalcone
Urea
Relative SHG Efficiency
Expected to be significantly higher than urea (based on related chalcones)
Benchmark standard (1x)
Transparency Range
Typically transparent in the visible and near-infrared regions. The lower cutoff is determined by the absorption of the chromophore.
Can be achieved through crystal orientation (angle tuning).
Phase-matchable for various wavelengths.
Crystal Growth
Can be grown from solution.
Can be grown from solution.
Hygroscopicity
Generally low.
Hygroscopic.
The Science Behind the Signal: Understanding NLO Properties
The efficiency of second-harmonic generation is intrinsically linked to the molecular and crystal structure of the material.
The Power of Charge Transfer in Chalcones
The remarkable NLO properties of 4-(Dimethylamino)-4'-fluorochalcone stem from its intramolecular charge transfer (ICT) mechanism. The electron-donating dimethylamino group pushes electron density through the conjugated π-bridge of the chalcone backbone to the electron-accepting carbonyl group and the fluoro-substituted phenyl ring. This creates a large change in the dipole moment upon excitation by an intense laser field, leading to a high second-order hyperpolarizability (β), the molecular figure of merit for SHG.
Caption: Intramolecular charge transfer in 4-(Dimethylamino)-4'-fluorochalcone.
Urea: A Tale of Crystal Symmetry
In contrast to the molecular engineering of chalcones, urea's NLO activity is primarily a consequence of its crystal packing. While the individual urea molecule is centrosymmetric, its crystallization in a non-centrosymmetric tetragonal space group (P-421m) breaks this symmetry, allowing for a net second-order nonlinear optical response.
Experimental Protocol: Benchmarking SHG Efficiency with the Kurtz-Perry Powder Technique
The Kurtz-Perry powder technique is a widely accepted and rapid method for screening the SHG efficiency of new materials.[3] This method compares the intensity of the second-harmonic signal generated by a powdered sample to that of a known standard, such as urea or potassium dihydrogen phosphate (KDP).
Step-by-Step Methodology
Sample Preparation:
Grind the crystalline samples of 4-(Dimethylamino)-4'-fluorochalcone and urea into fine powders.
Sieve the powders to obtain a uniform particle size distribution (typically in the range of 75-150 µm). This is crucial for obtaining reproducible results, as SHG intensity can be particle-size dependent.
Pack the powdered samples into separate cuvettes or sample holders with a consistent packing density.
Experimental Setup:
A high-intensity pulsed laser, typically a Q-switched Nd:YAG laser operating at a fundamental wavelength of 1064 nm, is used as the light source.
The laser beam is directed onto the powdered sample.
The generated second-harmonic signal, at 532 nm (green light), is collected by a photomultiplier tube (PMT).
A set of filters is used to block the fundamental wavelength and allow only the second-harmonic signal to reach the detector.
The output from the PMT is displayed on an oscilloscope to measure the signal intensity.
Data Acquisition and Analysis:
Measure the intensity of the 532 nm SHG signal for both the 4-(Dimethylamino)-4'-fluorochalcone and urea samples under identical experimental conditions (laser power, beam size, detector settings).
The relative SHG efficiency of the chalcone is calculated as the ratio of its SHG signal intensity to that of the urea standard.
Caption: Experimental workflow for the Kurtz-Perry powder SHG measurement.
In-Depth Discussion: Why Chalcones Outshine Urea
The superior SHG performance of chalcones like 4-(Dimethylamino)-4'-fluorochalcone can be attributed to several key factors rooted in their molecular design:
Enhanced Molecular Hyperpolarizability (β): The engineered "push-pull" electronic structure of the chalcone leads to a significantly larger molecular hyperpolarizability compared to the urea molecule. This is the fundamental reason for their higher intrinsic NLO activity.
Tailorable Properties: The versatility of chalcone synthesis allows for the fine-tuning of their NLO properties by modifying the electron-donating and -accepting groups. This provides a pathway for designing materials with optimized performance for specific wavelength ranges and applications.
Favorable Crystal Packing: While a large molecular hyperpolarizability is essential, the molecules must also crystallize in a non-centrosymmetric space group for a macroscopic SHG signal to be observed. Many chalcone derivatives have been shown to crystallize in such favorable arrangements.
Conclusion: A New Standard on the Horizon
While urea remains a valuable and well-characterized reference material for SHG studies, the evidence strongly suggests that organic chalcones, and specifically 4-(Dimethylamino)-4'-fluorochalcone, represent a significant advancement in the field of nonlinear optical materials. Their superior intrinsic NLO properties, stemming from a well-designed molecular structure, translate to a much higher SHG efficiency.
For researchers and drug development professionals seeking to leverage the power of second-harmonic generation, the exploration and adoption of high-performance chalcone derivatives is a promising avenue. The ability to tailor their properties through synthetic chemistry opens up a vast design space for creating next-generation NLO materials with unprecedented efficiency and functionality. While further characterization of the specific properties of 4-(Dimethylamino)-4'-fluorochalcone is warranted, the existing data on related compounds positions it as a strong contender to replace urea as the benchmark for high-efficiency SHG applications.
References
Laser damage threshold studies on urea L-malic acid: A nonlinear optical crystal. Journal of Applied Physics. [Link]
Crystallization and Characterization of Nonlinear Optical Crystals of Urea. Der Pharma Chemica. [Link]
Synthesis, growth, and characterization of 4OCH3-4'-nitrochalcone single crystal: A potential NLO material. ResearchGate. [Link]
Investigations on the physico chemical properties of 4-bromochalcone single crystals for nonlinear optical applications. ResearchGate. [Link]
Kurtz, S.K. and Perry, T.T. (1968) A Powder Technique for the Evaluation of Nonlinear Optical Materials. Journal of Applied Physics, 39, 3798-3813. [Link]
The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response. MDPI. [Link]
Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes. National Center for Biotechnology Information. [Link]
Publish Comparison Guide: Differential Scanning Calorimetry (DSC) Melting Point Validation
Introduction: The Thermal Signature of Quality In drug development, a melting point is not merely a physical constant; it is a fingerprint of purity, polymorphic form, and stability. While traditional capillary methods h...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Thermal Signature of Quality
In drug development, a melting point is not merely a physical constant; it is a fingerprint of purity, polymorphic form, and stability. While traditional capillary methods have served chemists for a century, Differential Scanning Calorimetry (DSC) has emerged as the definitive gold standard for quantitative thermal validation.
This guide moves beyond basic operation to the rigorous validation of DSC data. As scientists, we must ask: Is this endotherm a melting event, a polymorphic transition, or a relaxation artifact? The answers lie in a validated, self-consistent experimental protocol.
Comparative Analysis: DSC vs. Alternatives
Why transition to DSC when a capillary tube is cheaper? The distinction lies in thermodynamic quantification versus visual observation .
Table 1: Technical Comparison of Melting Point Methodologies
Feature
DSC (Gold Standard)
Capillary Melting Point
Hot Stage Microscopy (HSM)
Primary Measurement
Heat Flow (mW) & Temperature
Visual Phase Change (Opacity)
Visual & Morphological Change
Data Output
Quantitative Enthalpy () & Onset Temp ()
Temperature Range (Start/Clear point)
Images/Video vs. Temperature
Precision
High (C)
Moderate (C)
Moderate (C)
Polymorph Detection
Excellent (Distinct energy signatures)
Poor (Misses subtle transitions)
Good (Visual crystal changes)
Subjectivity
Low (Algorithmic onset calculation)
High (Operator visual bias)
Moderate (Operator interpretation)
Sample Requirement
2–5 mg (Encapsulated)
>5 mg (Glass tube)
<1 mg (Slide)
Regulatory Status
USP <891>, ASTM E967, ASTM E968
USP <741>
Supplementary Characterization
Critical Insight: Capillary methods typically report the clear point (end of melting) or a range. DSC reports the extrapolated onset temperature (
), which represents the theoretical start of melting for a pure substance. Comparing a DSC onset to a capillary clear point will often yield a discrepancy of 1–3°C. This is not an error; it is a definition difference.
Core Validation Protocol: The Self-Validating System
A DSC experiment is only as reliable as its calibration. The following protocol ensures data integrity through a self-validating loop , compliant with ASTM E967 (Temperature) and ASTM E968 (Heat Flow).
Phase A: Instrument Calibration (The Foundation)
Objective: Align the instrument's thermocouple and calorimetric sensor to primary physical constants.
Standard Selection:
Indium (
C, J/g): The primary standard. Low melting point, high purity, non-reactive.
Adamantane or Octadecane: For sub-ambient applications.
Note: Use standards with
purity.
Sample Preparation:
Flatten the Indium shot to maximize contact with the pan bottom.
Sample mass:
mg (weighed to mg).
Crucible: Aluminum Standard Pan (crimped, but not hermetic unless testing volatiles).
Experimental Run:
Purge Gas: Dry Nitrogen (
mL/min).
Ramp Rate:
C/min (Standard).[1] Crucial: Calibration rate must match experimental rate.
Range: Start
C below expected melt; end C above.
Phase B: Data Analysis & Criteria
Do not use the Peak Temperature (
) for calibration. is dependent on sample mass and heating rate due to thermal lag.
Correct Metric:Extrapolated Onset Temperature (
) . This is the intersection of the baseline and the leading edge of the endotherm.
Acceptance Criteria (Typical Pharma/GLP):
Temperature Accuracy: Measured
within C of literature value.
Enthalpy Accuracy: Measured
within of literature value.
Phase C: The "Check Standard" (Daily Validation)
Before running unknown samples, run a "Check Standard" (e.g., a fresh Indium sample or a certified reference material like Benzoic Acid).
Pass: Proceed with samples.
Fail: Clean cell, check gas flow, re-calibrate.
Visualization: Logic & Workflow
Diagram 1: The Self-Validating Calibration Logic
This workflow illustrates the decision process for ensuring DSC readiness.
Caption: Decision logic for DSC calibration ensuring compliance with ASTM E967/E968.
Mechanism of Action: Onset vs. Peak
Understanding the physics of the DSC signal is vital for interpretation.
The Baseline: Represents the specific heat capacity (
) of the sample.
The Onset (
): The point where the sample begins to melt. This is the thermodynamic melting point.
The Peak (
): The point where the melting rate is highest. As the sample melts, it absorbs heat, keeping its temperature constant while the furnace continues to heat up. This creates a "thermal lag."
Higher Mass = Larger Lag = Higher Peak Temp.
Faster Rate = Larger Lag = Higher Peak Temp.
remains constant regardless of mass or rate (within reasonable limits), making it the robust metric.
Diagram 2: Signal Interpretation (Onset vs. Peak)
Caption: The anatomy of a DSC endotherm. The Onset is the critical value for validation.
Troubleshooting & Common Pitfalls
Even with a calibrated system, errors can occur.[3]
Broad Peaks / Low Enthalpy:
Cause: Poor thermal contact between sample and pan.
Fix: Ensure the sample is flat/compacted. Use a crimper to flatten the pan bottom.
Baseline Drift:
Cause: Dirty sensor or volatile contamination.
Fix: Perform a "burnout" (heat empty cell to
C) or clean with solvent swab.
Ghost Peaks:
Cause: Solvent evaporation or pan deformation (aluminum stress relief).
Fix: Use hermetic pans (Tzero) or pre-heat pans.
Double Peaks:
Cause: Polymorphism (melt-recrystallization-melt) or impurities.
Fix: Run a cooling cycle and reheat to check for reversibility.
References
ASTM International. (2003). ASTM E967-03: Standard Practice for Temperature Calibration of Differential Scanning Calorimeters and Differential Thermal Analyzers. ASTM International. [Link]
ASTM International. (2014). ASTM E968-02(2014): Standard Practice for Heat Flow Calibration of Differential Scanning Calorimeters. ASTM International. [Link]
United States Pharmacopeia (USP). <891> Thermal Analysis.[4] USP-NF. [Link]
TA Instruments. (n.d.). Thermal Analysis Application Brief: DSC Calibration. TA Instruments Library. [Link]